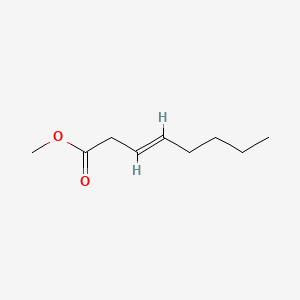

Methyl 3-octenoate

Description

Overview of Fatty Acid Methyl Esters (FAMEs) in Chemical Research

Fatty Acid Methyl Esters (FAMEs) are a class of organic compounds that are esters of fatty acids. They are typically produced from a wide array of natural and renewable sources, such as vegetable oils, animal fats, and waste oils, through a process called transesterification. ontosight.aitransparencymarketresearch.com In this reaction, the fat or oil (a triglyceride) reacts with methanol (B129727) in the presence of a catalyst to form FAMEs and glycerol. ontosight.ai

In the realm of chemical research, FAMEs are of considerable interest for several reasons. A primary application is in the production of biodiesel, where FAMEs serve as a renewable and biodegradable alternative to petroleum-based diesel fuel, helping to reduce greenhouse gas emissions. transparencymarketresearch.comontosight.ai Beyond fuel, FAMEs are valuable as intermediates in the synthesis of other chemicals, including detergents, surfactants, and lubricants. ontosight.ai

FAMEs are also crucial in analytical chemistry. Fatty acids in their free form can be difficult to analyze using techniques like gas chromatography (GC) due to their high polarity, which can cause adsorption issues within the analytical equipment. sigmaaldrich.comsandia.gov The conversion of fatty acids to their corresponding methyl esters increases their volatility and reduces their polarity, making them ideal for GC analysis. sigmaaldrich.comsandia.govshimadzu.com This derivatization allows for excellent separation and identification of different fatty acids within a mixture. shimadzu.com Furthermore, FAMEs find applications in the cosmetics and personal care industries for their emollient properties and in the pharmaceutical sector, where they can be used as excipients to improve the solubility and delivery of drugs. ontosight.aiontosight.ai

Significance of Unsaturation in FAMEs and their Derivatives

The properties and applications of FAMEs are heavily influenced by their chemical structure, particularly the presence and nature of unsaturation. An unsaturated fatty acid is one that contains at least one carbon-carbon double bond in its hydrocarbon chain, whereas a saturated fatty acid contains no double bonds. wikipedia.org

This structural difference has significant chemical and physical consequences:

Physical Properties : The presence of cis double bonds in an unsaturated FAME introduces "kinks" or bends into the long hydrocarbon chain. These bends prevent the molecules from packing closely together, which results in lower melting points compared to their saturated counterparts of the same chain length. ontosight.aiontosight.ai This property is critical for applications like biodiesel, where cold-flow characteristics are important. mdpi.com

Chemical Reactivity : The double bonds in unsaturated FAMEs are reactive sites, making them more susceptible to oxidation, a process that can lead to rancidity. wikipedia.orgmdpi.com

Bioactivity : The position and geometry (cis or trans) of the double bonds are critically important as they determine the bioactivity of the parent fatty acid and its derivatives. shimadzu.com Isomers with the same chemical formula but different double bond placements or configurations can have vastly different biological effects. For example, linoleic acid (9Z,12Z-octadecadienoic acid) is an essential fatty acid, while its isomer rumenic acid (9Z,11E-octadecadienoic acid) has shown potent anticarcinogenic properties in some studies. shimadzu.com

The separation of unsaturated FAMEs from saturated FAMEs is an important industrial process, as purified unsaturated FAMEs are valuable starting materials for products like non-toxic epoxy-plasticizers and dimer acids. researchgate.net

| Feature | Saturated FAMEs | Unsaturated FAMEs |

| Carbon Chain | Contains only single C-C bonds; linear shape. | Contains one or more C=C double bonds; "kinked" shape. |

| Melting Point | Generally higher; often solid at room temperature. | Generally lower; often liquid at room temperature. ontosight.ai |

| Oxidative Stability | More stable. | More susceptible to oxidation and rancidity. wikipedia.org |

| Common Examples | Methyl stearate, Methyl palmitate. | Methyl oleate (B1233923), Methyl linoleate, Methyl 3-octenoate. |

Positioning this compound within Ester Chemistry and Bio-derived Compounds

This compound is an unsaturated fatty acid methyl ester with the chemical formula C₉H₁₆O₂. ontosight.ainih.gov It is the methyl ester of (E)-oct-3-enoic acid, meaning it possesses an eight-carbon chain with a double bond located at the third carbon, in the trans or (E) configuration. ontosight.aichemeo.com

This compound serves as a specific example of the principles outlined above. As a member of the ester family, it can be synthesized via the esterification of its parent carboxylic acid with methanol. ontosight.ai Its unsaturation and specific functional group arrangement give it distinct properties and applications:

Flavor and Fragrance : this compound is noted for having a fruity or floral scent, which leads to its use as a flavoring agent in foods and as a fragrance component in perfumes. ontosight.aiguidechem.com

Synthetic Intermediate : It acts as a valuable building block or intermediate in organic synthesis for producing more complex molecules, which may include agrochemicals and pharmaceuticals. ontosight.ai The reactivity of its double bond and ester group can be exploited to build larger chemical structures.

This compound is situated within the growing field of bio-derived compounds. The precursors for FAMEs are often sourced from renewable feedstocks like vegetable oils, positioning them as a more sustainable alternative to chemicals derived from petroleum. transparencymarketresearch.com The study and application of specific FAMEs like this compound are part of a broader effort to utilize these renewable resources for the creation of valuable specialty chemicals.

| Property | Value | Reference |

| IUPAC Name | methyl (E)-oct-3-enoate | nih.govchemeo.com |

| Synonyms | Methyl (3E)-3-octenoate, Methyl trans-3-octenoate | chemeo.com |

| CAS Number | 35234-16-3 | nih.gov |

| Molecular Formula | C₉H₁₆O₂ | nih.gov |

| Molecular Weight | 156.22 g/mol | nih.gov |

| Appearance | Liquid (at room temperature) | ontosight.ai |

| Odor | Fruity, Floral | ontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-oct-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h6-7H,3-5,8H2,1-2H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGXFSMJELVHFJ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313441 | |

| Record name | Methyl (3E)-3-octenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35234-16-3 | |

| Record name | Methyl (3E)-3-octenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35234-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (E)oct-3-enoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035234163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (3E)-3-octenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (E)oct-3-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Chemical Transformations of Methyl 3 Octenoate and Analogs

Catalytic Reactions

The catalytic deoxygenation of methyl octanoate (B1194180), a saturated analog of methyl 3-octenoate, over a platinum on alumina (B75360) (Pt/Al2O3) catalyst has been investigated as a potential route to produce hydrocarbons suitable for biofuels. ou.eduresearchgate.net The primary products of this reaction are hydrocarbons with one less carbon atom than the original fatty acid ester, indicating that decarboxylation and/or decarbonylation are significant pathways. ou.edu

In vapor-phase deoxygenation studies, the conversion of methyl octanoate over a Pt/Al2O3 catalyst primarily yields C7 hydrocarbons. ou.edu Other oxygenated intermediates such as octanoic acid, octanal (B89490), and 1-octanol (B28484) are also observed in low concentrations. ou.edu However, in liquid-phase reactions, these oxygenated intermediates are not detected, suggesting they may remain adsorbed on the catalyst surface and react further before desorbing. ou.edu

The reaction pathway is influenced by the presence of hydrogen. In a hydrogen atmosphere, the main products are paraffins. ou.edu In contrast, under an inert helium atmosphere, condensation products resulting from esterification and ketonization are observed. ou.edu The conversion of methyl octanoate is also affected by the reaction conditions. For instance, in a flow reactor with a hydrogen flow, the conversion can decrease over time due to catalyst deactivation caused by the formation of coke from the oligomerization of unsaturated hydrocarbons and other heavy compounds. ou.edu

The nature of the support material for the platinum catalyst also plays a role. While Pt/Al2O3 is effective, a Pt/TiO2 catalyst shows a higher selectivity towards C8 hydrocarbons, which is attributed to a higher C–O cleavage activity. ou.edu This enhanced activity may be related to the higher reducibility of the titania support. ou.edu

Table 1: Product Distribution from the Conversion of Methyl Octanoate over 1% Pt/γ-Al2O3 Catalyst

| Product | W/F = 0.15 h | W/F = 0.3 h | W/F = 0.6 h |

| C7 Hydrocarbons | 22% | 35% | 45% |

| C8 Hydrocarbons | 2% | 3% | 4% |

| Other Oxygenates | 5% | 8% | 12% |

| Conversion | 29% | 46% | 61% |

Data adapted from a study on the deoxygenation of methyl octanoate at a time-on-stream of 1.0 h under a flow of hydrogen. ou.edu

The hydrogenation of unsaturated esters like this compound is a critical reaction for producing saturated fatty alcohols, which have various industrial applications. dss.go.th This process typically involves two main transformations: the saturation of the carbon-carbon double bond and the hydrogenation of the ester group to an alcohol. dss.go.th Generally, the saturation of the C=C double bond is thermodynamically favored and occurs under milder conditions than the hydrogenation of the ester functionality. dss.go.thacs.org

Various catalytic systems have been developed for the selective hydrogenation of unsaturated esters. Ruthenium-based catalysts, for example, have shown effectiveness in the hydrogenation of methyl octanoate to octanol (B41247). researchgate.net Studies have demonstrated that it is possible to selectively hydrogenate the ester or aldehyde group while leaving the C=C double bond intact under specific conditions. researchgate.net

Nickel-rhenium catalysts supported on titania (Ni-Re/TiO2) have also been identified as efficient for the hydrogenation of esters to alcohols under relatively mild conditions. rsc.org The synergy between nickel and rhenium promotes the formation of highly dispersed bimetallic species that strongly interact with the support, leading to high catalytic activity. rsc.org For instance, a Ni-Re/TiO2 catalyst showed significant conversion of methyl octanoate, with high selectivity towards the corresponding alcohol. rsc.org

The choice of solvent and reaction conditions, such as temperature and hydrogen pressure, significantly influences the conversion and selectivity of the hydrogenation reaction. mdpi.com For example, in the hydrogenation of methyl butyrate, an analog of methyl octenoate, the conversion and selectivity to butanol increase with an increase in copper loading on a silica-alumina support. mdpi.com

Ester hydrolysis, the reverse of esterification, involves the cleavage of an ester into a carboxylic acid and an alcohol. ucoz.com This reaction can be catalyzed by either acids or bases. ucoz.com Similarly, transesterification is the process of converting one ester into another by exchanging the alkoxy group with a different alcohol, a reaction that can also be catalyzed by acids or bases. masterorganicchemistry.comscielo.org.ar

Base-Catalyzed Hydrolysis (Saponification):

Under basic conditions, the hydrolysis of an ester is effectively irreversible because the carboxylic acid product is deprotonated to form a carboxylate salt. ucoz.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. libretexts.org This intermediate then collapses, expelling the alkoxide as a leaving group. libretexts.org Finally, the alkoxide deprotonates the newly formed carboxylic acid. libretexts.org This process is known as saponification. libretexts.org

Acid-Catalyzed Hydrolysis:

In acid-catalyzed hydrolysis, the reaction is reversible. ucoz.com The mechanism begins with the protonation of the carbonyl oxygen by the acid catalyst, which makes the carbonyl carbon more electrophilic. libretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. chemguide.co.uk After a proton transfer, the original alcohol moiety is eliminated as a leaving group, and deprotonation of the carbonyl oxygen regenerates the catalyst and yields the carboxylic acid. chemguide.co.uk

Transesterification:

The mechanism for transesterification is analogous to that of hydrolysis. masterorganicchemistry.com In a base-catalyzed reaction, an alkoxide ion acts as the nucleophile. masterorganicchemistry.com In an acid-catalyzed reaction, the ester is first protonated, and then the new alcohol attacks the carbonyl carbon. libretexts.org To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess. libretexts.org

Ingold classified the various possible mechanisms for esterification and hydrolysis, with the most common for basic hydrolysis being the bimolecular acyl cleavage (BAC2) mechanism. ucoz.com For acid-catalyzed hydrolysis, the bimolecular acyl cleavage (AAC2) mechanism is prevalent for most esters, while the unimolecular acyl cleavage (AAL1) mechanism can occur for esters with tertiary alcohols. ucoz.com

Hydrogenation of Unsaturated Octenoate Esters

Oxidation Pathways and Mechanisms

The oxidation of fatty acid methyl esters (FAMEs), including saturated esters like methyl octanoate, is a significant area of study, particularly in the context of biodiesel stability and the analysis of used frying oils. aocs.org The oxidation process leads to the formation of a variety of compounds, including hydroperoxides, which can then decompose into secondary oxidation products like aldehydes, ketones, and shorter-chain fatty acids. aocs.org

In the analysis of used frying oils, short-chain FAMEs such as methyl heptanoate (B1214049) and methyl octanoate, along with aldehydic FAMEs like methyl 8-oxooctanoate and methyl 9-oxononanoate, have been identified as major oxidation products. aocs.org The presence of these compounds indicates the breakdown of larger unsaturated fatty acid chains. aocs.org The analysis of these oxidized products often requires derivatization, such as a second methylation step, to allow for their quantification by gas chromatography. aocs.org

The initial step in the autoxidation of unsaturated fatty acids is the formation of hydroperoxides. helsinki.fi This process is a free-radical chain reaction where a hydrogen atom is abstracted from a carbon adjacent to a double bond, followed by the reaction with oxygen to form a peroxyl radical. helsinki.fi This peroxyl radical can then abstract a hydrogen atom from another lipid molecule, propagating the chain reaction and forming a hydroperoxide. helsinki.fi

The radical reactions involving peroxy radicals derived from unsaturated esters like methyl octenoate are complex and central to their oxidation. The presence of a double bond in the molecule influences the reaction pathways. The initial step is often the abstraction of an allylic hydrogen atom, leading to the formation of a resonance-stabilized allylic radical. nih.gov

This allylic radical can then react with molecular oxygen to form a peroxyl radical. helsinki.fi The subsequent reactions of this peroxyl radical are crucial in determining the final oxidation products. These reactions can include:

Hydrogen abstraction: The peroxyl radical can abstract a hydrogen atom from another molecule to form a hydroperoxide, propagating the radical chain. helsinki.fi

Isomerization: The peroxy radical can undergo isomerization reactions, which can be disfavored by the presence of a double bond. nih.gov

Decomposition: The peroxyl radical can decompose, particularly at higher temperatures, leading to the formation of various products including dienes and esters with two double bonds. nih.gov

Addition to the double bond: Radicals such as HO2 can add to the double bond of the unsaturated ester, leading to the formation of epoxides like 2-octyl,3-(methyl octanoate)-oxirane. nih.gov

Quantum chemical calculations on the reaction of the simpler methyl peroxy radical (CH3O2) with O2 have shown that the reaction can proceed through several pathways, including H-atom abstraction and O2 addition. rsc.orgrsc.org These studies provide insight into the fundamental reactions that peroxy radicals can undergo.

Studies on Oxidized Fatty Acid Methyl Esters including Methyl Octanoate

Double Bond Reactivity in this compound

The presence of a C=C double bond between the third and fourth carbon atoms of the octanoate chain imparts significant reactivity to this compound, making it a versatile substrate for various addition reactions.

The π-bond of the alkene in this compound is a region of high electron density, making it nucleophilic and prone to attack by electrophiles. This reactivity allows for a variety of addition reactions across the double bond.

Hydrogenation: The double bond of this compound can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The process results in the formation of its saturated counterpart, methyl octanoate. oup.com This conversion is a standard method for producing saturated fatty acid methyl esters from unsaturated precursors. The reaction is highly selective for the alkene functional group under mild conditions, leaving the ester group intact. ou.edu

Epoxidation: The reaction of this compound with a peroxy acid (RCO₃H), such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide (an oxirane ring) at the C3-C4 position. youtube.comlibretexts.org This reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond in a single step. youtube.com The resulting product would be methyl 3,4-epoxyoctanoate. Epoxidation of fatty acid methyl esters (FAMEs) is a common industrial practice to produce intermediates for lubricants and plasticizers. mdpi.comresearchgate.net

Dihydroxylation: The double bond can be converted into a vicinal diol (two adjacent hydroxyl groups) through dihydroxylation. This can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reductive workup (e.g., with NaHSO₃), or with a cold, dilute solution of potassium permanganate (B83412) (KMnO₄). chemistrysteps.commasterorganicchemistry.comlibretexts.orglibretexts.org These reactions proceed through a syn-addition mechanism, meaning both hydroxyl groups are added to the same face of the double bond, yielding methyl 3,4-dihydroxyoctanoate.

Oxidative Cleavage: The double bond of this compound can be cleaved by strong oxidizing agents like hot, concentrated potassium permanganate or ozone (O₃) followed by an oxidative or reductive workup. libretexts.orgmasterorganicchemistry.com Ozonolysis followed by a reductive workup (e.g., with zinc or dimethyl sulfide) would cleave the C3-C4 double bond to yield propanal and methyl 4-oxobutanoate. An oxidative workup would further oxidize the aldehyde fragments to carboxylic acids. This technique is a powerful tool for structural elucidation of unsaturated compounds. mdpi.comnih.gov

The position of the double bond in unsaturated methyl esters has a significant impact on their reactivity, particularly in the context of combustion. osti.gov Studies on C9 unsaturated methyl ester isomers, such as methyl non-2-enoate and methyl non-3-enoate, provide valuable insights into the behavior of this compound. rsc.orgrsc.org

A comparative study on methyl nonanoate (B1231133) isomers revealed that methyl non-2-enoate, which has a Michael acceptor system, exhibits a shorter ignition delay compared to methyl non-3-enoate. rsc.orgrsc.org This suggests that the proximity of the double bond to the ester group significantly influences combustion characteristics. The more centrally located double bond in methyl non-3-enoate was found to reduce the formation of 5- and 6-membered transition rings during low-temperature branching reactions, leading to a longer ignition delay. rsc.org

| Compound | Double Bond Position | Key Combustion Characteristic | Reference |

|---|---|---|---|

| Methyl nonanoate (Saturated) | N/A | Baseline for comparison | rsc.org |

| Methyl non-2-enoate | C2-C3 (α,β-unsaturated) | Reduced ignition delay and higher IMEP compared to other isomers. rsc.org | rsc.org |

| Methyl non-3-enoate | C3-C4 | Longer ignition delay compared to methyl non-2-enoate. rsc.orgrsc.org | rsc.orgrsc.org |

These findings indicate that the reactivity of this compound during combustion is expected to differ from its other positional isomers, with the location of the double bond playing a critical role in the kinetics of oxidation. acs.org

Addition Reactions to the Olefinic Moiety

Functional Group Interconversions and Derivatization

Functional group interconversions and derivatization are essential techniques in organic synthesis and analysis. For this compound, these transformations can target either the ester functional group or the products of reactions at the double bond.

A primary application of derivatization for compounds like this compound is for analytical purposes, particularly for gas chromatography (GC). gcms.cz Fatty acids are commonly converted to their corresponding methyl esters (FAMEs) to increase their volatility and improve chromatographic separation. thermofisher.comnih.gov Common methods for this esterification include reactions with boron trifluoride (BF₃) in methanol (B129727) or acid-catalyzed esterification. thermofisher.comsigmaaldrich.com

Once the double bond of this compound has been transformed, for instance through hydrogenation to methyl octanoate, the resulting saturated ester can undergo further reactions. The deoxygenation of methyl octanoate over platinum-supported alumina catalysts has been studied, yielding a mixture of hydrocarbons, primarily C7 and C8 alkanes and alkenes, along with other oxygenates like octanal and octanoic acid. ou.edu

The ester group itself can be hydrolyzed back to the corresponding carboxylic acid, 3-octenoic acid, under acidic or basic conditions. Furthermore, the ester can be reduced to the corresponding alcohol, 3-octen-1-ol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

| Reaction Type | Reagents | Product Type | Purpose | Reference |

|---|---|---|---|---|

| Esterification (of parent acid) | Methanol, Acid Catalyst (e.g., BF₃, H₂SO₄) | Methyl Ester (FAME) | Analysis (GC), Synthesis | thermofisher.comsigmaaldrich.com |

| Transesterification | Alcohol, Acid/Base Catalyst | Different Ester | Synthesis | thermofisher.com |

| Hydrolysis | H₂O, Acid or Base | Carboxylic Acid | Synthesis | ou.edu |

| Reduction (of ester) | LiAlH₄ | Primary Alcohol | Synthesis | vanderbilt.edu |

| Catalytic Hydrogenation (of C=C) | H₂, Metal Catalyst (Pd, Pt, Ni) | Saturated Ester | Synthesis | oup.comou.edu |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental tool for the separation of methyl 3-octenoate from other related compounds. The choice of technique depends on the complexity of the sample matrix and the specific analytical goal.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for FAMEs

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile compounds like fatty acid methyl esters (FAMEs), including this compound. chromtech.net.augcms.cz FAMEs are well-suited for GC analysis due to their volatility and thermal stability. chromtech.net.augcms.cz The process often involves a derivatization step where fatty acids are converted to their methyl esters to improve chromatographic behavior. chromtech.net.augcms.czs4science.at

Coupling GC with a mass spectrometry (MS) detector provides a powerful analytical tool (GC-MS) for both separation and identification. nist.gov The GC separates the components of a mixture, and the MS provides mass spectra for individual compounds, aiding in their structural identification. jfda-online.com In the analysis of FAMEs, GC-MS can distinguish between different esters based on their fragmentation patterns. shimadzu.com For methyl (E)-oct-3-enoate, the NIST mass spectrometry database records a main library entry with characteristic peaks. nih.gov

The choice of ionization method in GC-MS can affect sensitivity. While the electron ionization (EI) method is common, it can cause extensive fragmentation of FAMEs. shimadzu.com Positive chemical ionization (PCI) is a softer ionization technique that often results in more easily detectable protonated molecules, which can improve sensitivity for certain FAMEs, particularly unsaturated ones. shimadzu.com

Several factors can influence the recovery and quantification of this compound during GC analysis. Its volatility can lead to lower recovery rates, especially when automated sample preparation methods are used that involve piercing vial caps. chromatographyonline.com

Below is a table summarizing key GC-MS data for methyl (E)-oct-3-enoate from the NIST database.

| Parameter | Value |

| NIST Number | 32189 |

| Library | Main library |

| Total Peaks | 26 |

| m/z Top Peak | 55 |

| m/z 2nd Highest | 74 |

| m/z 3rd Highest | 41 |

| Data sourced from PubChem CID 5364697 nih.gov |

High-Resolution GC for Complex Fatty Acid Methyl Ester Profiles

For complex mixtures containing numerous FAMEs, high-resolution gas chromatography is essential for achieving adequate separation. gcms.cz Traditional packed columns have largely been replaced by capillary columns, which offer significantly higher separation efficiency. chromtech.net.augcms.cz This is particularly important when analyzing samples with complex fatty acid profiles, such as those containing various positional and geometric isomers. chromtech.net.au

Capillary columns with polar stationary phases, like those based on polyethylene (B3416737) glycol (e.g., Carbowax-type phases) or biscyanopropyl polysiloxane, are commonly used for FAME analysis. gcms.czrestek.com These phases provide the selectivity needed to resolve closely related FAMEs, including cis and trans isomers. restek.com For instance, highly polar biscyanopropyl phases can separate cis and trans isomers of C18:1, with the trans isomers eluting before the cis isomers. restek.com The use of high-resolution GC with appropriate columns allows for the detailed characterization of fats and oils from various sources. gcms.czrestek.com

Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MS) for Oxidized Lipids

While GC-MS is ideal for volatile FAMEs, liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the analysis of less volatile and thermally labile compounds, such as oxidized lipids. nih.govaocs.org The oxidation of polyunsaturated fatty acids can lead to the formation of a wide array of products, including hydroperoxides and epoxides. aocs.org

Both normal-phase and reversed-phase HPLC-MS have been utilized to separate and identify these oxidation products in fats and oils. aocs.org LC-MS/MS, using techniques like multi-reaction monitoring (MRM), offers high sensitivity and selectivity for the quantitative analysis of specific oxidized lipid species. mdpi.com This approach is crucial for understanding the complex chemical changes that occur during lipid oxidation. aocs.org For example, LC-MS has been instrumental in identifying hundreds of different molecules in oxidized fats and oils, including hydroperoxides and epoxides bound to triacylglycerol (TAG) molecules. aocs.org

Spectroscopic Characterization

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹³C NMR spectroscopy is used to identify the different carbon environments within the molecule. researchgate.net In the ¹³C NMR spectrum of methyl (E)-oct-3-enoate, distinct signals are observed for the carbonyl carbon, the olefinic carbons of the double bond, the methoxy (B1213986) carbon, and the various methylene (B1212753) and methyl carbons of the alkyl chain. nih.gov

The following table presents reported ¹³C NMR spectral data for methyl (E)-oct-3-enoate.

| Atom | Chemical Shift (ppm) |

| C1 | 172.6 |

| C2 | 34.3 |

| C3 | 122.9 |

| C4 | 144.5 |

| C5 | 31.4 |

| C6 | 28.7 |

| C7 | 22.4 |

| C8 | 13.9 |

| OCH₃ | 51.2 |

| Data sourced from SpectraBase, as cited in PubChem CID 5364697 nih.gov |

¹H NMR spectroscopy provides information on the number and types of protons and their connectivity. For this compound, the ¹H NMR spectrum would show characteristic signals for the methyl ester protons, the vinylic protons of the C=C double bond, and the protons of the alkyl chain. The coupling patterns between adjacent protons can help to confirm the position of the double bond.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For an ester like this compound, the most characteristic absorption is the strong, sharp band corresponding to the carbonyl (C=O) stretch. pressbooks.pub This peak typically appears in the range of 1730–1750 cm⁻¹. pressbooks.pub

Other important absorptions in the IR spectrum of this compound include those for the C-O stretch of the ester group, the C=C stretch of the alkene, and the various C-H stretching and bending vibrations of the alkyl chain. libretexts.org The C-H stretching vibrations for sp³ hybridized carbons are typically found just below 3000 cm⁻¹, while the C-H stretches for the sp² carbons of the double bond appear just above 3000 cm⁻¹. libretexts.org

The table below lists some characteristic IR absorption bands relevant to this compound.

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O (Ester) | 1750 - 1730 | Strong |

| C-O (Ester) | 1300 - 1000 | Strong |

| C=C (Alkene) | 1680 - 1640 | Medium |

| =C-H Stretch | 3100 - 3000 | Medium |

| C-H Stretch (Alkyl) | 3000 - 2850 | Strong |

| General IR absorption ranges libretexts.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound, which has a molecular formula of C9H16O2, the molecular weight is 156.22 g/mol . nih.govnist.gov In mass spectrometry, this is observed as the molecular ion peak (M+).

Electron Ionization (EI) is a common method used for analyzing fatty acid methyl esters (FAMEs). The ionization process imparts sufficient energy to the molecule to cause fragmentation. The fragmentation pattern is predictable and provides valuable structural information. For methyl esters of straight-chain fatty acids, a characteristic fragmentation is the McLafferty rearrangement. This process involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-carbon bond, resulting in a prominent ion at a mass-to-charge ratio (m/z) of 74. testbook.com This ion is a hallmark for the identification of many fatty acid methyl esters. testbook.com

In the case of this compound, other significant fragments are also observed. The analysis of these fragments helps to confirm the structure of the alkyl chain. The general rules for fragmentation of protonated methyl esters in collision-induced dissociation (CID) spectra involve the loss of methanol (B129727) (CH3OH) and/or carbon monoxide (CO), or the cleavage of the alkyl group, depending on the carbon chain length. nih.gov

The NIST Mass Spectrometry Data Center provides GC-MS data for Methyl (E)-oct-3-enoate, showing key fragment peaks that aid in its identification. nih.gov

Table 1: Key Mass Spectrometry Data for Methyl (E)-3-octenoate

| Property | Value | Source |

| Molecular Formula | C9H16O2 | nih.govnist.gov |

| Molecular Weight | 156.22 g/mol | nih.govnist.gov |

| Major Observed Fragments (m/z) | ||

| Top Peak | 55 | nih.gov |

| 2nd Highest Peak | 74 | nih.gov |

| 3rd Highest Peak | 82 | nih.gov |

Advanced Computational Analytical Techniques

Quantum Chemical Computations for Molecular Structure and Conformation Analysis

Quantum chemical computations have become an indispensable tool for the detailed analysis of molecular structures and conformations. These theoretical methods allow for the exploration of the potential energy surface of a molecule to identify its most stable three-dimensional arrangements. For flexible molecules like this compound, which contains a rotatable alkyl chain, multiple conformations (or conformers) can exist at room temperature.

Computational tools such as the Conformer-Rotamer Ensemble Sampling Tool (CREST) are employed to locate the lowest energy conformers of fatty acid methyl esters. nih.gov These studies often use methods like the GFN1-xTB model to efficiently explore the conformational space. nih.gov A conformational analysis was specifically performed on the related compound, methyl octanoate (B1194180), using cavity-based Fourier transform microwave spectroscopy, demonstrating the power of combining computational and experimental techniques. illinois.edu

For octanoate esters, ab initio molecular orbital (MO) calculations at levels such as HF/6-31G* are used to determine geometrical parameters. acs.org The conformational free energies can be evaluated using higher levels of theory, like MP2/6-31+G//HF/6-31G, to understand the intrinsic conformational preferences of the molecule. acs.org These calculations help in understanding the geometry around the ester group and the preferred orientations of the hydrocarbon tail.

Theoretical Studies of Vibrational Frequencies and Spectroscopic Predictions

Theoretical calculations are crucial for interpreting and predicting vibrational spectra, such as those obtained from Fourier Transform Infrared (FTIR) and Raman spectroscopy. By calculating the vibrational frequencies of a molecule, specific absorption bands in an experimental spectrum can be assigned to specific molecular motions (e.g., stretching, bending).

Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose. mostwiedzy.pl For instance, the B3LYP functional combined with a basis set like 6-311++G has been successfully used to compute the vibrational frequencies of complex organic molecules. ijstr.orgscirp.org The calculations provide a set of normal modes and their corresponding frequencies. The stability of the optimized molecular structure is confirmed when all calculated wavenumbers are positive. ijstr.org

For molecules containing methyl groups, DFT calculations can accurately predict the frequencies of symmetric and asymmetric C-H stretching vibrations, which typically appear in the 2850-3000 cm⁻¹ region of the IR spectrum. mostwiedzy.pl The C=O stretching vibration of the ester group is a particularly strong and characteristic band, typically predicted and observed around 1700-1750 cm⁻¹. The C-O stretching and C-H bending vibrations are also calculated to aid in the complete assignment of the spectrum. ijstr.org The accuracy of these predictions is often improved by applying a scaling factor to the calculated frequencies to better match experimental data.

Table 2: Predicted vs. Typical Experimental Vibrational Frequencies for Methyl Ester Functional Groups

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Theoretical Prediction Basis |

| C-H Stretch (sp³) | 2850 - 3000 | DFT calculations model the symmetric and asymmetric stretching of the methyl and alkyl chain hydrogens. mostwiedzy.pl |

| C=O Stretch (Ester) | 1735 - 1750 | DFT methods accurately predict the high-intensity absorption of the carbonyl group. |

| C-O Stretch | 1100 - 1300 | Calculations can distinguish between the (C=O)-O and O-CH3 stretching modes. ijstr.org |

| C=C Stretch | 1640 - 1680 | The frequency is dependent on the substitution pattern of the double bond. |

| =C-H Bend (trans) | 960 - 975 | Out-of-plane bending vibrations are characteristic of the double bond's stereochemistry. |

Natural Occurrence, Biosynthesis, and Biological Interactions

Natural Occurrence of Methyl Octenoate and Related Esters

Presence in Biological Systems and Natural Products (e.g., Saccharomyces cerevisiae, Noni Fruit, Milk)

Methyl octenoate and similar esters are found in various natural sources. For instance, methyl octanoate (B1194180) has been identified as a volatile component in the emissions of blue cheese, cassava, nectarines, and grape juice. echemi.com It has also been detected in human milk samples. echemi.com

In the context of fermentation, the yeast Saccharomyces cerevisiae is known to produce a range of volatile esters, which are crucial for the aroma of fermented beverages. nih.gov While the focus is often on ethyl esters, the metabolic pathways involved in their formation can also lead to the synthesis of methyl esters, depending on the available precursors. nih.gov

The noni fruit (Morinda citrifolia) is another significant natural source of octanoate esters. Studies have identified methyl octanoate as one of the key volatile compounds contributing to the fruit's characteristic aroma profile, which includes sweet, winy, and fruity notes. oup.com Throughout the ripening process of noni fruit, methyl octanoate, along with other esters like ethyl octanoate, are among the most abundant volatile substances. oup.com Fermented noni juice also contains a variety of volatile compounds, with methyl hexanoate (B1226103) and octanoic acid being major components. researchgate.net

Identification in Food and Fermented Products

Methyl octenoate and its isomers are significant contributors to the flavor and aroma of various food and fermented products. Methyl octanoate has been identified in fermented egg products. nih.gov In the dairy industry, the fermentation of milk by lactic acid bacteria leads to the production of a wide array of volatile organic compounds that define the final product's sensory characteristics. cirad.fr For example, some Lactobacillus strains are associated with the production of ethyl octanoate, indicating the presence of metabolic pathways that could also produce methyl octenoate. mdpi.com The specific volatile profiles are highly dependent on the bacterial strains used for fermentation. cirad.fr

Biosynthetic Pathways of Unsaturated Methyl Esters

Enzymatic Pathways Leading to Methyl Ester Formation

The formation of methyl esters in biological systems is primarily an enzymatic process. Ester biosynthesis in organisms like yeast involves the transfer of an acyl group from an acyl-coenzyme A (CoA) molecule to an alcohol, a reaction catalyzed by an acyl transferase or ester synthase. nih.gov The energy for this reaction is supplied by the thioester bond of the acyl-CoA. nih.gov

In some bacteria, the biosynthesis of modified fatty acids, such as those with methyl branches, involves S-adenosyl-L-methionine (SAM) as a methyl donor. frontiersin.org While this process describes the formation of methyl-branched fatty acids, similar enzymatic logic involving methyltransferases could potentially be involved in the direct esterification of a carboxyl group with a methyl group from SAM, although this is less commonly documented for simple methyl esters like methyl octenoate.

More directly, the enzymatic reduction of carboxylic acids to aldehydes, followed by further reactions, can lead to the formation of various esters. beilstein-journals.org In vitro studies have shown that enzymes can catalyze the formation of fatty acid methyl esters. nih.gov For instance, a peroxygenase from oat can use fatty acid methyl esters as substrates. nih.gov While this demonstrates enzymatic activity on methyl esters, the primary biosynthetic routes in many organisms involve the esterification of an activated fatty acid (like an acyl-CoA) with an alcohol.

Metabolic Role of Octanoate Esters in Organisms

Octanoate and its esters play several roles in the metabolism of organisms. Medium-chain fatty acids like octanoate are readily metabolized for energy. mdpi.com In mammals, dietary medium-chain fatty acids are transported directly to the liver, where they can be oxidized for energy production or converted into ketone bodies. mdpi.comnih.gov The liver is well-equipped with the necessary enzymes to process free octanoate. nih.gov

In microorganisms like yeast, the production of esters, including octanoate esters, is thought to be a mechanism to detoxify the cell from an excess of metabolic intermediates like acetyl-CoA and medium-chain fatty acids. nih.gov The formation of esters regenerates free Coenzyme A, which is essential for other metabolic processes. nih.gov

The presence of octanoate esters in fruits like noni suggests a role in plant-microbe or plant-animal interactions, such as attracting pollinators or seed dispersers through their aroma. oup.com

Biological Interactions and Enzymatic Transformations in vivo

Once formed, methyl octenoate can undergo further enzymatic transformations in vivo. Lipases and esterases are enzymes that can hydrolyze esters back into their constituent alcohol and carboxylic acid. This process is a key part of the metabolism of dietary fats and esters.

In the context of flavor perception, upon consumption of foods and beverages containing these esters, salivary enzymes and oral microbiota can metabolize them, altering the aroma profile experienced by the consumer. uevora.pt For instance, the hydrolysis of esters in the mouth can release the corresponding carboxylic acids and alcohols, which may have different sensory properties than the original ester. uevora.pt

Furthermore, enzymes can utilize methyl esters as substrates for other reactions. For example, enzymatic acylation can occur where a compound like methyl n-octanoate acts as an acyl donor to modify other molecules, such as anthocyanins, potentially altering their stability and biological activity. mdpi.com

Biotransformation of Esters by Carboxylesterases (e.g., in aquatic organisms)

Carboxylesterases are a widespread group of enzymes with low substrate specificity found in both vertebrate and invertebrate species, including fish. europa.eueuropa.eu These enzymes play a crucial role in the metabolism of ester compounds. europa.eueuropa.eu The biotransformation process involves the enzyme-catalyzed conversion of a substance into different molecules, known as metabolites. europa.eueuropa.eu In aquatic organisms, fatty acid methyl esters undergo hydrolysis by carboxylesterases, breaking them down into the corresponding fatty acid and methanol (B129727). europa.eueuropa.eu

While specific experimental data on the bioaccumulation of methyl 3-octenoate is not detailed, information on related short-chain fatty acid esters (SCAE Me) provides relevant insights. europa.eueuropa.eu For instance, after uptake by fish, these esters are expected to be rapidly and extensively biotransformed by carboxylesterases. europa.eu The resulting fatty acids are then utilized by the organisms as a primary energy source for various life stages, including development, growth, and reproduction. europa.eu This rapid metabolism, with observed half-lives of less than six minutes in fish liver homogenates for analogous esters, suggests a low potential for bioaccumulation in aquatic organisms. europa.eu For example, the related compound methyl octanoate is considered to have a low potential for bioaccumulation. europa.eu

Role as a Metabolite within Metabolic Pathways

This compound and its isomers function as metabolites in various biological pathways. As a fatty acid ester, its metabolic fate is linked to lipid metabolism. hmdb.cahmdb.ca For instance, the related compound methyl (E)-2-octenoate is categorized within the fatty acid metabolism and lipid metabolism pathways. hmdb.cahmdb.ca

More specifically, research on the anaerobic degradation of n-hexane by the denitrifying betaproteobacterium strain HxN1 has identified isomers of this compound as intermediate metabolites. researchgate.net In this pathway, scientists elucidated the structure of metabolites by comparing them with synthesized reference standards. researchgate.net The investigation led to the unambiguous identification of several intermediates, including the methyl esters of (E)- and (Z)-4-methyl-3-octenoate. researchgate.net These compounds are formed during the biodegradation of n-hexane and are subsequently transformed into other molecules like butanoyl-CoA and propionyl-CoA. researchgate.net

Additionally, studies on the fungal metabolism of trans-2-octenoic acid by Mucor species have identified methyl trans-3-octenoate as a detectable methylated constituent from the acidic fraction of the reaction. tandfonline.com

Table 1: Metabolites Identified in the Anaerobic Degradation of n-Hexane by Strain HxN1 researchgate.net

| Metabolite Name | Chemical Formula | Role in Pathway |

| Methyl (E)-4-methyl-3-octenoate | C₁₀H₁₈O₂ | Intermediate |

| Methyl (Z)-4-methyl-3-octenoate | C₁₀H₁₈O₂ | Intermediate |

| Methyl 3-hydroxy-4-methyloctanoate | C₁₀H₂₀O₃ | Intermediate |

| Methyl (E)-4-methyl-2-octenoate | C₁₀H₁₈O₂ | Intermediate |

| Methyl 2-methyl-3-oxohexanoate | C₈H₁₄O₃ | Intermediate |

| Methyl 3-hydroxy-2-methylhexanoate | C₈H₁₆O₃ | Intermediate |

Enzymatic Acylation and its Influence on Molecular Properties (e.g., antioxidant properties)

Enzymatic acylation is a process where an acyl group is transferred from a donor molecule to a substrate, catalyzed by an enzyme like lipase (B570770). mdpi.comnih.gov This reaction is noted for its high specificity and efficiency under mild conditions. mdpi.com While studies specifically using this compound as an acyl donor are not prevalent, research involving the closely related compound methyl n-octanoate provides significant insights into how this process can influence the properties of other molecules. mdpi.comnih.govresearchgate.net

In one study, methyl n-octanoate was used as an acyl donor for the enzymatic acylation of Cyanidin-3-O-glucoside (C3G), a common anthocyanin. mdpi.comnih.govresearchgate.net The successful integration of the octanoyl group into the C3G structure was confirmed through structural analysis. mdpi.comnih.govresearchgate.net This modification resulted in the formation of a new molecule, cyanidin-3-O-glucoside n-octanoate acid acyl product (O-C3G). mdpi.comnih.gov

The research demonstrated that this acylation significantly impacts the molecular properties of the parent compound, particularly its stability and antioxidant capacity. mdpi.comnih.govresearchgate.net The lipophilic nature of the acyl group from methyl n-octanoate enhances the antioxidant properties of the resulting molecule, especially in lipid-based systems. mdpi.comnih.gov While the non-acylated C3G showed certain antioxidant activity, the acylated versions exhibited significantly higher radical scavenging abilities in various assays. mdpi.comnih.gov Specifically, in lipid systems, O-C3G displayed better antioxidant properties than the original C3G. mdpi.comnih.gov

Table 2: Influence of Enzymatic Acylation with Methyl n-Octanoate on Antioxidant Properties of Cyanidin-3-O-Glucoside (C3G) mdpi.comnih.gov

| Assay | Compound | System | Result |

| DPPH Radical Scavenging | Acylated C3Gs | Aqueous | Higher antioxidant properties than C3G. mdpi.comnih.gov |

| Hydroxyl Radical Scavenging | Acylated C3Gs | Aqueous | Significantly higher scavenging ability than C3G. mdpi.comnih.gov |

| POV (Peroxide Value) Assay | O-C3G | Lipid | Better antioxidant properties than C3G. mdpi.comnih.gov |

| TBARS Assay | O-C3G | Lipid | Better antioxidant properties than C3G. mdpi.comnih.gov |

Computational and Theoretical Studies in Chemical Physics

Conformational Analysis and Energy Landscapes

Conformational analysis is fundamental to understanding the structure, properties, and reactivity of flexible molecules like methyl 3-octenoate. The presence of multiple rotatable single bonds and a double bond gives rise to a complex potential energy surface with numerous local minima, each corresponding to a stable conformer.

Computational methods, particularly quantum mechanical approaches like Density Functional Theory (DFT), are instrumental in exploring these energy landscapes. The process typically begins with a systematic or stochastic search for conformational isomers. For similar fatty acid methyl esters (FAMEs), methods like the Conformer-Rotamer Ensemble Sampling Tool (CREST) combined with the GFN1-xTB tight-binding quantum chemical method have been employed to generate a comprehensive set of possible conformers. acs.org Following this initial search, higher-level DFT calculations, for instance using functionals like ωB97X-D with a basis set such as 6-31++G(d,p), are used to optimize the geometries and calculate the vibrational frequencies of the most stable conformers. acs.org

Table 1: Representative Dihedral Angles and Relative Energies for a Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle 1 (C1-C2-C3-C4) | Dihedral Angle 2 (C4-C5-C6-C7) | Relative Energy (kcal/mol) |

| Global Minimum | ~180° (anti) | ~180° (anti) | 0.00 |

| Conformer A | ~60° (gauche) | ~180° (anti) | 0.85 |

| Conformer B | ~180° (anti) | ~60° (gauche) | 0.95 |

| Conformer C | ~60° (gauche) | ~60° (gauche) | 1.80 |

Note: This table is illustrative and based on general principles of alkane and ester conformational analysis. The values are hypothetical and represent a plausible scenario for this compound.

Reaction Kinetic Modeling and Simulation (e.g., Combustion Kinetics)

The reaction kinetics of FAMEs are of significant interest, particularly in the context of their use as biofuels. Computational modeling provides a means to develop detailed chemical kinetic mechanisms that can predict combustion behavior under various conditions.

For this compound, a detailed kinetic model would encompass a vast network of elementary reactions, including:

Initiation Reactions: Unimolecular C-C and C-H bond fissions to form radicals.

H-atom Abstraction: Reactions of the fuel molecule with small radicals like H, OH, and HO2. The presence of the C=C double bond introduces allylic C-H bonds, which are weaker and thus more susceptible to abstraction.

Radical Isomerization: Intramolecular H-atom transfers.

Radical Decomposition: β-scission reactions of alkyl and alkoxy radicals to form smaller molecules and radicals.

Addition Reactions: Addition of radicals (especially OH) to the C=C double bond.

While a specific model for this compound is not prominent in the literature, extensive work has been done on surrogates like methyl octanoate (B1194180) and methyl decanoate. polimi.itcombustion-institute.itacs.orgcapes.gov.brosti.gov Kinetic models for these related compounds often involve thousands of species and tens of thousands of reactions. polimi.it For instance, the oxidation of methyl octanoate-ethanol mixtures has been modeled using a mechanism with 1087 species and 4592 reversible reactions. acs.org

A key feature in the kinetics of unsaturated esters like this compound is the influence of the double bond. H-atom abstraction from the allylic positions (C2 and C5) leads to the formation of resonance-stabilized allylic radicals. These radicals are less reactive and can act as chain-termination agents at low temperatures, inhibiting ignition. This effect is a known cause for the higher octane (B31449) number of unsaturated versus saturated hydrocarbons. polimi.it

Reactive molecular dynamics (ReaxFF) simulations offer another avenue for studying reaction kinetics, particularly for complex pyrolysis and combustion processes. This method can simulate the initial stages of bond breaking and formation without pre-defined reaction pathways. Studies on methyl butanoate and methyl oleate (B1233923) have demonstrated the utility of ReaxFF in elucidating pyrolysis mechanisms. energy-proceedings.orgmdpi.com For this compound, such simulations would reveal primary decomposition pathways, including C-C bond cleavage near the ester group and reactions involving the double bond.

Table 2: Key Reaction Classes in the Combustion of this compound

| Reaction Class | Example Reaction | Significance |

| H-atom Abstraction (allylic) | C4H9-CH=CH-CH2-COOCH3 + OH → C4H9-CH=CH-CH•-COOCH3 + H2O | Forms resonance-stabilized radicals, affects ignition delay. |

| OH Addition to C=C | C4H9-CH=CH-CH2-COOCH3 + OH → C4H9-CH(OH)-CH•-CH2-COOCH3 | A dominant pathway at lower temperatures. |

| Unimolecular Decomposition | C4H9-CH=CH-CH2-COOCH3 → Radicals | Initiates the reaction chain at high temperatures. |

| β-Scission | •CH2-CH2-CH(C4H9)-CH=CH-COOCH3 → C2H4 + •CH(C4H9)-CH=CH-COOCH3 | Propagation step, breaks down larger radicals. |

Structure-Reactivity Relationship Prediction via Computational Methods

Quantitative Structure-Activity Relationship (QSAR) and other computational methods can predict the reactivity of a molecule based on its structural and electronic properties. For this compound, these methods can estimate properties relevant to its environmental fate, combustion performance, and chemical reactivity.

The reactivity of the molecule is largely governed by its electronic structure. DFT calculations can provide key descriptors for this purpose:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the ability to donate electrons (oxidation potential), while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP map shows the charge distribution on the molecule's surface, indicating sites susceptible to electrophilic or nucleophilic attack. For this compound, the oxygen atoms of the carbonyl group would be regions of negative potential, while the hydrogen atoms and the region around the double bond could be sites for electrophilic attack.

Bond Dissociation Energies (BDEs): Calculating the BDE for various C-H and C-C bonds can predict the most likely sites for radical initiation and abstraction reactions. The allylic C-H bonds at the C2 and C5 positions are expected to have significantly lower BDEs than other sp3 C-H bonds in the molecule, making them the most reactive sites for hydrogen abstraction.

QSAR models developed for FAMEs can be used to predict properties like cetane number, which is a critical parameter for diesel fuels. These models often use topological and quantum chemical descriptors. For instance, the presence and position of the double bond in this compound would be a crucial input parameter, as it significantly influences the cetane number compared to its saturated counterpart, methyl octanoate. polimi.it While specific QSAR studies for this compound are scarce, models for aryl-substituted methyl esters have shown the importance of electronic parameters like HOMO and LUMO energies in predicting biological activity. nih.govresearchgate.net Similar principles apply to predicting chemical reactivity in other contexts.

Molecular Dynamics Simulations of this compound and its Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of this compound at the atomic level, revealing information about its bulk liquid properties, behavior at interfaces, and interactions with other molecules. These simulations solve Newton's equations of motion for a system of atoms, with the forces between atoms described by a force field.

For FAMEs, force fields like the Generalized Amber Force Field (GAFF) and Transferable Potentials for Phase Equilibria (TraPPE) have been successfully used. researchgate.netrsc.org An MD simulation of liquid this compound would involve placing a large number of molecules in a simulation box and simulating their movement over time. From the resulting trajectory, various properties can be calculated:

Thermophysical Properties: Density, viscosity, self-diffusion coefficient, and surface tension can be computed and compared with experimental data (if available). mytribos.org

Structural Properties: The organization of molecules in the liquid phase can be analyzed through radial distribution functions (RDFs). RDFs can reveal the average distances between different parts of the molecules, providing insight into the liquid's structure. Studies on methyl oleate have shown that FAMEs can exhibit a liquid crystal-like order. nih.gov

Solvation and Interfacial Behavior: MD simulations are powerful tools for studying how this compound interacts with solvents or organizes at interfaces (e.g., liquid-vapor or liquid-solid). This is relevant for understanding its properties in mixtures and its behavior in applications like lubricants or as a component of emulsions.

Simulations of related systems, such as sodium octanoate micelles in water, have provided detailed insights into the conformational behavior and hydration of the alkyl chains within aggregates. aip.orgacs.org For this compound, MD simulations could be used to study its interaction with other fuel components in biodiesel blends, its adsorption on catalyst surfaces, or its partitioning between different phases. The accuracy of these simulations is highly dependent on the quality of the underlying force field, which must correctly describe both the intramolecular (bond stretching, angle bending, torsions) and intermolecular (van der Waals, electrostatic) interactions. mytribos.org

Future Research Directions and Emerging Academic Applications

Development of Novel and Sustainable Synthetic Routes

The development of environmentally friendly and efficient methods for synthesizing esters is a key focus of green chemistry. mdpi.com Traditional esterification often involves high temperatures and strong acid catalysts. Future research for methyl 3-octenoate is geared towards more sustainable alternatives.

One promising area is biocatalysis , which utilizes enzymes for chemical synthesis, offering high selectivity and milder reaction conditions. acs.org Lipases, such as those from Candida antarctica, are particularly efficient for esterification and transesterification reactions. acs.org Research into engineered enzymes and whole-cell biocatalysts could lead to the sustainable production of this compound and other functionalized FAMEs. acs.org For instance, the development of novel processes using lipase (B570770) to produce 3-hydroxyalkanoate methyl esters from polyhydroxyalkanoates (PHA) highlights a green route that could be adapted for unsaturated esters. sciforschenonline.org

Another sustainable approach involves the use of novel catalytic systems that operate under greener conditions. Ultrasound-assisted synthesis, for example, can produce aliphatic esters in shorter times and under mild conditions, reducing energy consumption. researchgate.net Cross-metathesis reactions, using catalysts like Grubbs' second-generation catalyst, offer a direct and scalable route to γ-keto-α,β-unsaturated esters and could be adapted for the synthesis of this compound from readily available precursors. researchgate.net

Exploration of Advanced Catalytic Systems for Specific Transformations

The double bond in this compound is a key feature for exploring advanced catalytic transformations. Research is focused on developing catalysts that can selectively modify this functionality.

Selective Hydrogenation: Catalytic systems are being investigated for the selective hydrogenation of the carbon-carbon double bond without affecting the ester group. Ruthenium catalysts, for instance, have shown high efficacy in the selective hydrogenation of unsaturated esters. researchgate.net

Metathesis: Olefin metathesis offers a powerful tool for C-C bond formation. Cross-metathesis of this compound with other olefins could lead to a variety of novel long-chain or functionalized esters. Studies on the cross-metathesis of terpenes with methyl acrylate (B77674) using Hoveyda-Grubbs catalysts demonstrate the potential of this strategy. rsc.org

Deoxygenation: In the context of biofuels, catalytic deoxygenation is crucial for converting FAMEs into hydrocarbons. Catalysts like NiMoK/TS-1 are being developed for the selective conversion of FAMEs to olefins. acs.orgnih.gov Studies on the conversion of methyl octanoate (B1194180) over zeolite catalysts like H-ZSM-5 provide insights into the reaction pathways that could be relevant for its unsaturated counterpart. researchgate.netou.edu

Hydroxylation: Advanced methods for the hydroxylation of unsaturated fatty acid esters are being explored to create polyols for use in materials like polyurethanes. mdpi.com These methods often involve epoxidation of the double bond followed by ring-opening, a strategy directly applicable to this compound.

| Transformation | Catalytic System Example | Potential Product Type | Reference |

|---|---|---|---|

| Selective Hydrogenation | Ruthenium Complexes | Methyl octanoate | researchgate.net |

| Cross-Metathesis | Hoveyda-Grubbs Catalyst | Novel unsaturated esters | rsc.org |

| Catalytic Deoxygenation | NiMoK/TS-1 | C7/C8 Olefins/Alkanes | acs.orgnih.gov |

| Hydroxylation | HBF4-catalyzed methanolysis of epoxide | Hydroxy-methoxy octanoates | mdpi.com |

Integration of Multi-omics Data for Comprehensive Biosynthesis Understanding

Understanding the biosynthesis of this compound in biological systems requires a holistic approach. The integration of data from genomics, transcriptomics, proteomics, and metabolomics (multi-omics) can provide a comprehensive picture of the metabolic pathways and regulatory networks involved.

Transcriptomics: RNA-Seq analysis can identify genes that are differentially expressed under conditions of this compound production. Studies on organisms like Brassica napus (oilseed rape) and Camellia oleifera have used transcriptomics to reveal dynamic changes in gene expression related to lipid accumulation during seed maturation. oup.comnih.gov Similar approaches could identify the specific acyltransferases and desaturases involved in the biosynthesis of unsaturated esters like this compound.

Proteomics: Proteomic analysis identifies the actual proteins present in the cell, providing a direct link between gene expression and cellular function. By comparing the proteomes of high- and low-producing strains, researchers can pinpoint the key enzymes, such as acyl-CoA-binding proteins (ACBPs), that regulate the flux through fatty acid synthesis pathways. oup.com

Metabolomics: Metabolomic profiling provides a snapshot of the small-molecule metabolites within a biological system. researchgate.net Non-targeted metabolomics using techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) can identify a wide range of lipids, including fatty aldehydes, alcohols, and esters, revealing the biochemical consequences of genetic or environmental changes. nih.gov Such studies can help to map the flow of carbon through metabolic networks leading to this compound.

Advancements in High-Throughput Analytical Methodologies

The accurate detection and quantification of this compound and related esters in complex mixtures are essential for research in all the areas mentioned above. Recent advancements in analytical chemistry offer powerful tools for this purpose.

The primary methods for fatty acid analysis are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS). creative-proteomics.com

GC-MS: This is the most widely used technique for analyzing FAMEs. sciforschenonline.org Derivatization of fatty acids to their methyl esters increases volatility for GC analysis. mdpi.com Automated and high-throughput derivatization methods have been developed to increase sample processing speed, although challenges remain for volatile esters like methyl octanoate. thermofisher.comchromatographyonline.com

LC-MS: This method is particularly useful for analyzing a broad range of lipids, including less volatile or thermally unstable compounds, without derivatization. researchgate.netnih.gov Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (e.g., Q-TOF MS) provides excellent separation and sensitivity for lipidomics studies. sciforschenonline.org

The development of high-throughput systems, often involving automated sample preparation and rapid chromatographic methods, is crucial for large-scale screening, such as in metabolomics studies or for optimizing biocatalytic processes. thermofisher.comresearchgate.net

| Technique | Primary Application | Key Advantage | Reference |

|---|---|---|---|

| GC-MS | Quantification of volatile FAMEs | High resolution and established libraries | sciforschenonline.orgnih.gov |

| LC-MS/MS | Lipidomics, analysis of diverse lipids | High sensitivity and broad applicability | creative-proteomics.comnih.gov |

| Automated Derivatization | High-throughput FAME analysis | Increased sample throughput and reproducibility | thermofisher.comchromatographyonline.com |

| UHPLC-QTOF MS | Non-targeted metabolomics | High mass accuracy and sensitivity | sciforschenonline.org |

Investigating Chiral Selectivity in Synthesis and Biological Processes

The presence of substituents along the carbon chain of an octenoate ester can create chiral centers, leading to stereoisomers with potentially different biological activities. Although this compound itself is not chiral, related structures can be. Research into chiral selectivity is crucial for producing enantiomerically pure compounds for applications in pharmaceuticals and fine chemicals.

Future research will likely focus on the development of asymmetric catalytic methods to control the stereochemistry of reactions involving unsaturated esters.

Enantioselective Catalysis: Copper-catalyzed allylic alkylations have been used to create α-alkyl-β,γ-unsaturated esters with high enantiomeric excess (ee). acs.org Similarly, chiral phenol-NHC ligands have been employed in copper-catalyzed conjugate reductions of α,β-unsaturated esters. beilstein-journals.org

Organocatalysis: Metal-free organocatalytic methods are an attractive green alternative. Sequential α-amination and Horner-Wadsworth-Emmons olefination of aldehydes can produce γ-amino-α,β-unsaturated esters with high enantioselectivity. acs.orgnih.gov Bifunctional iminophosphorane squaramide catalysts have also been shown to be effective in intramolecular aza-Michael reactions to form chiral heterocycles from α,β-unsaturated esters. rsc.org

These advanced synthetic strategies could be applied to produce chiral derivatives of this compound, opening up new avenues for exploring their stereospecific interactions in biological systems.

Elucidation of Complex Biological Pathways Involving this compound and Related Esters

This compound and other unsaturated esters are part of the vast and complex network of lipid metabolism. hmdb.ca Elucidating the specific pathways where these molecules are synthesized, modified, and degraded is a significant area of future research.

Metabolites of fatty acid metabolism play key roles as energy sources, structural components of membranes, and signaling molecules. nih.govebi.ac.uk The pathways for the metabolism of common fatty acids are well-established, but the roles of specific unsaturated esters like this compound are less clear.

Research has shown that related compounds are metabolized through various pathways. For example, Mucor species can metabolize trans-2-octenoic acid via reduction and hydration to produce 3-hydroxyoctanoic acid and 1-octanol (B28484). tandfonline.com In anaerobic bacteria, the degradation of n-hexane has been proposed to proceed through intermediates such as (Z)-4-methyl-3-octenoate. researchgate.net These studies suggest that this compound could be an intermediate in microbial metabolic pathways for hydrocarbon processing or fatty acid modification. Understanding these pathways could enable the engineering of microorganisms for the production of valuable oleochemicals or for bioremediation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.